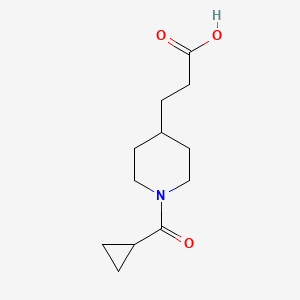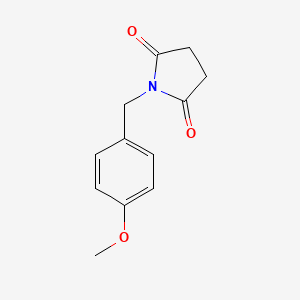
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione
Vue d'ensemble
Description
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione is a chemical compound that belongs to the class of pyrrolidine derivatives. This compound is characterized by a pyrrolidine ring substituted with a 4-methoxybenzyl group at the nitrogen atom and a dione functionality at the 2 and 5 positions. Pyrrolidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Méthodes De Préparation
The synthesis of 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione can be achieved through various synthetic routes. One common method involves the reaction of N-hydroxysuccinimide with 4-methoxybenzyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. Another approach involves the use of malic acid as a starting material, which undergoes a series of reactions including esterification, reduction, and cyclization to form the desired compound .
Analyse Des Réactions Chimiques
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The methoxy group on the benzyl ring can undergo nucleophilic substitution reactions with reagents such as sodium hydride or potassium tert-butoxide.
Hydrolysis: The dione functionality can be hydrolyzed under acidic or basic conditions to form corresponding carboxylic acids
Applications De Recherche Scientifique
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Mécanisme D'action
The mechanism of action of 1-(4-Methoxybenzyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit carbonic anhydrase isoenzymes, which are involved in various physiological processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
1-(4-Methoxybenzyl)pyrrolidine-2,5-dione can be compared with other similar compounds such as:
Pyrrolidine-2,5-dione: A simpler derivative without the methoxybenzyl group, used in similar applications but with different properties.
1-(4-Methylphenyl)pyrrolidine-2,5-dione: A compound with a methyl group instead of a methoxy group, which may exhibit different biological activities.
3-Chloro-1-aryl pyrrolidine-2,5-diones: These derivatives are studied for their inhibitory activity on carbonic anhydrase isoenzymes and have different chemical properties
Propriétés
IUPAC Name |
1-[(4-methoxyphenyl)methyl]pyrrolidine-2,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-16-10-4-2-9(3-5-10)8-13-11(14)6-7-12(13)15/h2-5H,6-8H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXYKEWMYCBTVNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)CCC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-{2-[2-(PHENOXYMETHYL)-1,3-THIAZOL-4-YL]ACETYL}PIPERIDINE-4-CARBOXAMIDE](/img/structure/B7848509.png)
![2-(2,5,6-Trimethyl-4-oxothieno[2,3-d]pyrimidin-3-yl)acetonitrile](/img/structure/B7848516.png)
![5-(2,4-Dimethylphenyl)-3-(2-hydroxyethyl)thieno[2,3-d]pyrimidin-4-one](/img/structure/B7848521.png)
![2-[2-methyl-6-(2-methyl-1,3-thiazol-4-yl)-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-4-yl]acetonitrile](/img/structure/B7848523.png)
![2-[[4-Phenyl-5-(2-pyrrolidin-1-ylsulfonylethyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide](/img/structure/B7848530.png)
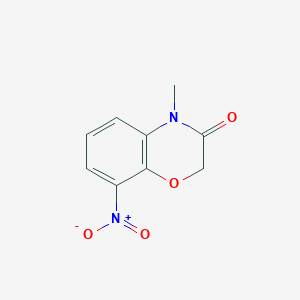
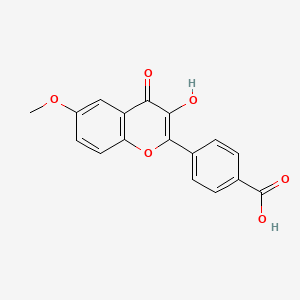



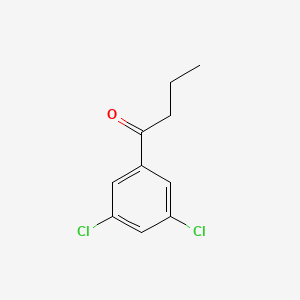
![6-Methoxy-2'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848577.png)
![6-Methoxy-4'-methyl-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B7848592.png)
